molecular formula C8H4ClNO2S B3237012 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid CAS No. 1379335-94-0

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B3237012
CAS No.: 1379335-94-0
M. Wt: 213.64
InChI Key: VGXKUAIWPFROEJ-UHFFFAOYSA-N
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Description

Overview of Thienopyridine Isomers and Structural Diversity

Thienopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a thiophene (B33073) ring and a pyridine (B92270) ring. drugbank.com The orientation of the sulfur and nitrogen atoms within the fused system gives rise to several structural isomers, each with distinct electronic and steric properties. The nomenclature of these isomers, such as thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine (B153571), and thieno[3,2-c]pyridine, precisely describes the points of fusion between the two heterocyclic rings.

This structural diversity is a key feature of thienopyridine chemistry, allowing for the fine-tuning of molecular properties. The position of the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring influences the electron distribution across the bicyclic system, which in turn affects the compound's reactivity, lipophilicity, and capacity for hydrogen bonding. researchgate.net This versatility makes thienopyridines a valuable scaffold in various chemical applications. researchgate.net

IsomerFusion Pattern
Thieno[2,3-b]pyridineThe thiophene ring is fused at its 2 and 3 positions to the 'b' face of the pyridine ring.
Thieno[3,2-b]pyridineThe thiophene ring is fused at its 3 and 2 positions to the 'b' face of the pyridine ring.
Thieno[2,3-c]pyridineThe thiophene ring is fused at its 2 and 3 positions to the 'c' face of the pyridine ring.
Thieno[3,2-c]pyridineThe thiophene ring is fused at its 3 and 2 positions to the 'c' face of the pyridine ring.

The Significance of Fused Heterocyclic Systems in Organic Chemistry

Fused heterocyclic systems are organic compounds where two or more rings, with at least one being a heterocycle, are joined together, sharing one or more common atoms. fiveable.meairo.co.in These structures are of immense importance in organic chemistry for several reasons. The fusion of rings often results in a rigid, planar structure that can facilitate specific interactions with biological targets. ias.ac.in This structural rigidity, combined with the presence of heteroatoms like nitrogen, sulfur, and oxygen, imparts unique electronic properties and creates opportunities for diverse chemical functionalization. fiveable.meias.ac.in

The enhanced stability and distinct reactivity of fused heterocycles make them valuable building blocks in the synthesis of complex organic molecules. fiveable.meias.ac.in Their versatile nature allows chemists to design and create a vast array of derivatives with tailored properties for specific applications, ranging from materials science to medicinal chemistry. fiveable.meias.ac.in Many pharmaceuticals and natural products incorporate fused heterocyclic systems as their core structure, highlighting their critical role in drug design and development. fiveable.meairo.co.in

Contextualization of 4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid within Thienopyridine Chemistry

This compound is a specific derivative within the thieno[2,3-b]pyridine isomeric family. Its structure is characterized by a chloro substituent at the 4-position of the pyridine ring and a carboxylic acid group at the 2-position of the thiophene ring. This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis.

Strategies for Thieno[2,3-b]pyridine Core Construction

The assembly of the thieno[2,3-b]pyridine scaffold is a critical aspect of the synthesis of this compound. The methodologies employed can be broadly categorized into those that focus on the initial formation of the thiophene ring followed by pyridine annulation, and those that construct the pyridine ring first. This section will detail the primary strategies for the formation of the thiophene and pyridine moieties that constitute the core of the target molecule.

Cyclization Reactions for Thiophene Ring Formation

The initial and crucial step in many synthetic routes towards this compound is the construction of a polysubstituted thiophene ring. This is often accomplished through cyclization reactions that efficiently generate the desired 2-aminothiophene precursors.

The Gewald reaction is a well-established and versatile method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. mdpi.comwikipedia.org This reaction is particularly relevant for the synthesis of precursors to this compound, as it allows for the introduction of various substituents on the thiophene ring.

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene. A key precursor for the synthesis of the target molecule is 3-acetyl-2-aminothiophene, which can be synthesized via a modified Gewald reaction. In this variation, cyanoacetone and 1,4-dithianyl-2,5-diols are reacted in the presence of a base like triethylamine. mdpi.comnih.gov

Table 1: Synthesis of 3-Acetyl-2-aminothiophenes via Modified Gewald Reaction This table is interactive. Users can sort the data by clicking on the column headers.

Starting Material (1,4-dithianyl-2,5-diol) Product (3-Acetyl-2-aminothiophene) Reaction Conditions Yield (%) Reference
2,5-Dihydroxy-1,4-dithiane 3-Acetyl-2-aminothiophene Cyanoacetone, Triethylamine, DMF, 60°C Moderate mdpi.com
2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane 3-Acetyl-2-amino-5-methylthiophene Cyanoacetone, Triethylamine, DMF, 60°C Moderate mdpi.com

The resulting 3-acetyl-2-aminothiophenes are crucial intermediates that can be further elaborated to construct the fused pyridine ring with the desired 4-chloro substituent.

The Thorpe-Ziegler reaction is another powerful tool for the synthesis of the thieno[2,3-b]pyridine core. This intramolecular cyclization involves the reaction of a dinitrile or a cyano-ester to form a cyclic β-keto nitrile. In the context of thienopyridine synthesis, this reaction is typically applied to 2-thio-substituted nicotinonitriles.

The general strategy involves the S-alkylation of a 3-cyanopyridine-2(1H)-thione with an α-haloacetyl derivative. The resulting intermediate, possessing both a nitrile and an active methylene group, undergoes base-catalyzed intramolecular cyclization to afford the 3-aminothieno[2,3-b]pyridine derivative. This methodology has been successfully employed in the synthesis of 4-arylthieno[2,3-b]pyridine-2-carboxamides, which are structurally related to the target molecule. mdpi.com The reaction proceeds via the formation of a carbanion adjacent to the nitrile group, which then attacks the ester or amide carbonyl, leading to cyclization.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used in the synthesis of highly substituted pyridines and thiophenes, which are the constituent rings of the target molecule.

For instance, a one-pot, three-component synthesis of 2-aminothiophenes, which are precursors to the thieno[2,3-b]pyridine system, can be achieved under solvent- and catalyst-free conditions using ball-milling. sciforum.net This method involves the reaction of a β-ketoester, malononitrile, and elemental sulfur. The high efficiency and environmentally friendly nature of such MCRs make them an attractive strategy for the synthesis of the necessary precursors. The resulting 2-aminothiophenes can then be subjected to further reactions to construct the pyridine ring.

Formation of the Pyridine Moiety

Once a suitably substituted thiophene precursor is obtained, the next critical step is the annulation of the pyridine ring to form the thieno[2,3-b]pyridine core. Various ring closure strategies can be employed to achieve this transformation.

A particularly effective method for the construction of the 4-chloropyridine ring of the thieno[2,3-b]pyridine system involves the Vilsmeier-Haack reaction of N-protected 3-acetyl-2-aminothiophenes. researchgate.net This reaction utilizes a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve both cyclization and chlorination in a single step.

The N-protection of the starting 2-aminothiophene is crucial for the success of this reaction. The reaction of N-protected 3-acetyl-2-aminothiophenes with the Vilsmeier reagent at elevated temperatures leads to the formation of 4-chlorothieno[2,3-b]pyridines in good yields. researchgate.netresearchgate.net At slightly lower temperatures, a mixture of the 4-chloro product and the 4-chloro-3-formyl derivative can be obtained. researchgate.net

Table 2: Synthesis of 4-Chlorothieno[2,3-b]pyridines via Vilsmeier-Haack Reaction This table is interactive. Users can sort the data by clicking on the column headers.

Starting Material (N-Protected 3-Acetyl-2-aminothiophene) Reaction Conditions Product Yield (%) Reference
N-(3-acetyl-5-phenylthiophen-2-yl)acetamide POCl₃/DMF, 100°C 4-Chloro-2-methyl-6-phenylthieno[2,3-b]pyridine 85 researchgate.net
N-(3-acetyl-5-(p-tolyl)thiophen-2-yl)acetamide POCl₃/DMF, 100°C 4-Chloro-2-methyl-6-(p-tolyl)thieno[2,3-b]pyridine 88 researchgate.net
N-(3-acetyl-5-(4-chlorophenyl)thiophen-2-yl)acetamide POCl₃/DMF, 100°C 4-Chloro-6-(4-chlorophenyl)-2-methylthieno[2,3-b]pyridine 90 researchgate.net

This approach provides a direct and efficient route to the 4-chlorothieno[2,3-b]pyridine core, which can then be further functionalized at the 2-position to introduce the carboxylic acid group, leading to the final target molecule.

An in-depth analysis of the synthetic routes leading to this compound reveals a complex interplay of regioselective reactions and functional group manipulations. The construction of this specific molecule hinges on precise control over the introduction of both the chloro substituent at the 4-position of the pyridine ring and the carboxylic acid group at the 2-position of the thiophene ring. Methodologies such as the Vilsmeier-Haack reaction, direct halogenation, and transformations of precursor molecules are pivotal in achieving the desired substitution pattern.

Properties

IUPAC Name

4-chlorothieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-5-1-2-10-7-4(5)3-6(13-7)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKUAIWPFROEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Chlorothieno 2,3 B Pyridine 2 Carboxylic Acid

Transformations Involving the Chloro Substituent at Position 4

The chlorine atom at the C-4 position of the pyridine (B92270) ring is susceptible to displacement through several important classes of reactions, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

The pyridine ring system is electronically deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (positions 2 and 4) to the ring nitrogen. In the case of 4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid, the C-4 position is activated for nucleophilic attack. The mechanism involves the addition of a nucleophile to the aromatic ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is the determining factor for the reaction's feasibility. stackexchange.com For attack at the C-4 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization and favors the substitution reaction. stackexchange.com

This reactivity allows the chlorine atom to be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a range of 4-substituted thieno[2,3-b]pyridine (B153569) derivatives. Amine nucleophiles are particularly effective in this type of reaction. youtube.com These reactions are often performed by heating the substrate with the nucleophile, sometimes in the presence of a base. youtube.com

Nucleophile (Nu-H) Reagent Example Product Structure Product Class
Primary/Secondary AmineR¹R²NH4-(R¹R²N)-thieno[2,3-b]pyridine-2-carboxylic acid4-Aminothieno[2,3-b]pyridines
AlcoholR-OH4-(R-O)-thieno[2,3-b]pyridine-2-carboxylic acid4-Alkoxythieno[2,3-b]pyridines
ThiolR-SH4-(R-S)-thieno[2,3-b]pyridine-2-carboxylic acid4-(Alkyl/Aryl)thiothieno[2,3-b]pyridines

Transition metal-catalyzed cross-coupling reactions offer powerful and versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the synthetic utility of this compound. The chloro-substituent serves as an electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to form C-C bonds for the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.org In this context, the C4-Cl bond of this compound can react with various aryl or heteroaryl boronic acids.

The catalytic cycle generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-chlorine bond. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. libretexts.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Boronic Acid Catalyst/Ligand Base Product Class
Phenylboronic acidPd(PPh₃)₄K₂CO₃4-Phenylthieno[2,3-b]pyridine derivatives
3-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄4-(Pyridin-3-yl)thieno[2,3-b]pyridine derivatives
Thiophene-2-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃4-(Thiophen-2-yl)thieno[2,3-b]pyridine derivatives

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This method is also effective for forming C-C bonds. The mechanism is similar to that of the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Organostannanes are stable to air and moisture, but their high toxicity is a significant drawback. libretexts.orgwikipedia.org

Organostannane Reagent Catalyst Product Class
Tributyl(phenyl)stannanePd(PPh₃)₄4-Phenylthieno[2,3-b]pyridine derivatives
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂4-Vinylthieno[2,3-b]pyridine derivatives
2-(Tributylstannyl)furanPd₂(dba)₃4-(Furan-2-yl)thieno[2,3-b]pyridine derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The reaction allows for the coupling of the 4-chloro position with a wide variety of primary and secondary amines. For instance, N-phenyl-5,6,7,8-tetrahydrobenzo wikipedia.orglibretexts.orgthieno[2,3-b]pyridin-4-amine has been prepared via a palladium-catalyzed C-N cross-coupling reaction between a 4-chlorothieno[2,3-b]pyridine derivative and aniline. researchgate.net

The reaction requires a palladium precursor, a suitable phosphine ligand, and a base. The choice of ligand is critical and several generations have been developed to improve efficiency and scope. wikipedia.org

Amine Catalyst/Ligand Base Product Class
AnilinePd₂(dba)₃ / BINAPNaOtBu4-(Phenylamino)thieno[2,3-b]pyridine derivatives
MorpholinePd(OAc)₂ / XPhosCs₂CO₃4-Morpholinothieno[2,3-b]pyridine derivatives
Benzylamine[Pd(allyl)Cl]₂ / RuPhosK₃PO₄4-(Benzylamino)thieno[2,3-b]pyridine derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactions of the Carboxylic Acid Moiety at Position 2

The carboxylic acid group at the C-2 position is a versatile functional handle that can be converted into several other functional groups, primarily through nucleophilic acyl substitution. msu.edu This process generally involves the conversion of the hydroxyl group into a better leaving group to facilitate the attack of a nucleophile. openstax.org

Common transformations include conversion to acyl chlorides, esters, and amides.

Acyl Chloride Formation : Carboxylic acids react with thionyl chloride (SOCl₂) or oxalyl chloride to yield highly reactive acyl chlorides. openstax.orglibretexts.org The reaction with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. openstax.orglibretexts.org

Esterification : In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester in a process known as Fischer esterification. openstax.orglibretexts.org The reaction is reversible. openstax.org

Amide Formation : The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine deprotonates the acid to form an unreactive salt. openstax.orglibretexts.org This can be overcome by heating the salt to high temperatures to drive off water or, more commonly, by using a coupling agent such as a carbodiimide (e.g., DCC, EDCI). openstax.org The coupling agent activates the carboxylic acid, allowing for amide bond formation under milder conditions. The synthesis of 4-Arylthieno[2,3-b]pyridine-2-carboxamides demonstrates the successful conversion of the carboxylic acid to an amide in this class of compounds. mdpi.com

Reagent(s) Product Functional Group Product Class
SOCl₂ or (COCl)₂Acyl Chloride (-COCl)Thieno[2,3-b]pyridine-2-carbonyl chlorides
R-OH, H⁺ catalystEster (-COOR)Alkyl/Aryl thieno[2,3-b]pyridine-2-carboxylates
R¹R²NH, Coupling Agent (e.g., DCC)Amide (-CONR¹R²)Thieno[2,3-b]pyridine-2-carboxamides

Esterification Reactions

The carboxylic acid functionality of this compound can be readily converted into a variety of ester derivatives. Standard esterification protocols, such as Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, are applicable. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with an alcohol to yield the corresponding ester.

The synthesis of esters of thieno[2,3-b]pyridine scaffolds is often pursued to modify the parent molecule's physicochemical properties, such as solubility and lipophilicity. In medicinal chemistry, the incorporation of ester groups can be a strategy to create prodrugs, which may improve bioavailability. mdpi.com These prodrug-like moieties are designed to be cleaved by endogenous esterases in the body, releasing the active parent compound. For instance, the synthesis of methyl and ethyl esters of related thienopyridine systems has been reported as part of the development of novel therapeutic agents. mdpi.comnih.gov

Amidation Reactions and Peptide Coupling Strategies

The conversion of the carboxylic acid to an amide is a cornerstone reaction for this class of compounds, frequently employed in the synthesis of biologically active molecules. rsc.org This transformation typically involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. A wide array of modern peptide coupling reagents can be utilized to facilitate this process efficiently, minimizing side reactions and preserving stereochemistry when chiral amines are used. uni-kiel.de

These coupling reagents work by converting the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. iris-biotech.deuniurb.it The choice of reagent can be critical for achieving high yields, especially with sterically hindered substrates. peptide.com Common classes of coupling reagents include:

Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization. peptide.com

Phosphonium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high efficiency. peptide.comsigmaaldrich.com

Aminium/Uronium Salts : This class includes highly effective reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.com HATU is particularly potent due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group. sigmaaldrich.com

The synthesis of 4-arylthieno[2,3-b]pyridine-2-carboxamides, for example, has been accomplished using these strategies in the development of new antiplasmodial agents. nih.govmdpi.com

Reagent ClassExamplesKey Characteristics
CarbodiimidesDCC, DIC, EDCCost-effective; often require additives (e.g., HOBt) to prevent racemization. peptide.com
Phosphonium SaltsPyBOP, PyAOPHigh coupling efficiency; PyAOP is particularly effective for hindered couplings. peptide.comsigmaaldrich.com
Aminium/Uronium SaltsHATU, HBTU, HCTU, COMUVery fast and efficient; generally produce high yields with low racemization. sigmaaldrich.com HATU and COMU are among the most powerful reagents.

Decarboxylation Pathways

The removal of the carboxyl group from the thienopyridine ring system can be achieved through several decarboxylation pathways. This reaction results in the formation of 4-chlorothieno[2,3-b]pyridine. nih.gov

Thermal Decarboxylation : Heating the carboxylic acid, particularly in the presence of a catalyst, can lead to the elimination of carbon dioxide. For related heterocyclic carboxylic acids, such as 2-pyridone-3-carboxylic acids, decarboxylation has been successfully performed by heating with potassium carbonate in a high-boiling solvent like toluene. nih.gov

Radical Decarboxylation : The Barton decarboxylation offers a mild, radical-based alternative. In this method, the carboxylic acid is first converted into a reactive O-acyl ester of N-hydroxy-2-thiopyridone. Subsequent generation of a radical (either thermally or photochemically) initiates a chain reaction that leads to the decarboxylative loss of the carboxyl group and formation of the corresponding alkyl radical, which is then trapped to yield the final product. researchgate.net

Reduction to Aldehyde or Alcohol Derivatives

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing access to other important synthetic intermediates.

Reduction to Alcohol : The full reduction of the carboxylic acid to the corresponding primary alcohol, (4-chlorothieno[2,3-b]pyridin-2-yl)methanol, requires the use of strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are typically effective for this transformation.

Reduction to Aldehyde : The partial reduction of a carboxylic acid to an aldehyde, 4-chlorothieno[2,3-b]pyridine-2-carbaldehyde, is more complex as the aldehyde is itself susceptible to further reduction. A common strategy involves a two-step process: first, the carboxylic acid is converted into a derivative of controlled reactivity, such as a Weinreb amide or an acyl chloride. This intermediate is then treated with a milder reducing agent, like diisobutylaluminium hydride (DIBAL-H), which allows for the reaction to be stopped at the aldehyde stage.

Electrophilic and Nucleophilic Reactivity of the Thienopyridine Ring System

The thieno[2,3-b]pyridine core is a bicyclic heteroaromatic system where an electron-rich thiophene (B33073) ring is fused to an electron-deficient pyridine ring. This electronic arrangement dictates its reactivity towards both electrophiles and nucleophiles.

Functionalization at Unsubstituted Positions of the Thienopyridine Core

Electrophilic Aromatic Substitution : The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated under acidic reaction conditions. uoanbar.edu.iq Therefore, electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) on the thieno[2,3-b]pyridine system are challenging and often require harsh conditions. nih.gov When such reactions do occur, substitution is generally directed towards the more electron-rich thiophene ring, typically at the C3 position. A notable example is the formylation at the C3 position to yield 4-chloro-3-formylthieno[2,3-b]pyridine, which can be achieved using the Vilsmeier-Haack reagent. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para (C2 and C4) to the ring nitrogen. stackexchange.comyoutube.com In this compound, the chlorine atom is located at the C4 position, an activated site for nucleophilic aromatic substitution (SNAr). This makes the chloro group a good leaving group that can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is a key feature in the synthesis of diverse derivatives of the thienopyridine core.

Mechanistic Investigations of Key Reactions

The mechanisms of the key reactions involving this compound are well-established in heterocyclic and peptide chemistry.

Amidation via Coupling Reagents : The mechanism of amide bond formation using coupling reagents involves the initial activation of the carboxylic acid. With aminium/uronium reagents like HATU, the carboxylic acid attacks the reagent to form a highly reactive OAt-ester intermediate. This active ester is then readily attacked by the amine nucleophile in a second step to form the stable amide bond, regenerating the HOAt byproduct. sigmaaldrich.com

Nucleophilic Aromatic Substitution (SNAr) : The displacement of the chlorine atom at the C4 position proceeds via a two-step addition-elimination mechanism. youtube.com

Addition : A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

Elimination : The aromaticity is restored in the second step by the expulsion of the chloride leaving group, yielding the substituted product.

In some SNAr reactions involving pyridinium substrates, the rate-determining step can be the deprotonation of the addition intermediate rather than the initial nucleophilic attack, leading to a different reactivity order than typically observed. nih.gov

Applications As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Complex Fused Heterocyclic Systems

The thieno[2,3-b]pyridine (B153569) core is a privileged scaffold found in numerous biologically active compounds. 4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid, and its derivatives, are instrumental in building upon this core to create larger, polycyclic systems with significant therapeutic potential.

The chemical reactivity of the 4-chloro and 2-carboxylic acid groups enables the annulation of additional rings onto the thieno[2,3-b]pyridine framework. This is particularly valuable in the synthesis of fused pyrimidines, a class of compounds known for a broad spectrum of biological activities. For instance, derivatives of thieno[2,3-d]pyrimidine-2-carboxylic acid have been prepared and evaluated for various therapeutic applications. nih.govuran.ua

The general synthetic strategy involves utilizing the amine precursors of the target compound to react with reagents that form the pyrimidine (B1678525) ring. A series of novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives were synthesized and showed potent oral activity in antiallergenic assays. nih.gov In other work, the carboxylic acid group is converted to an amide, which then serves as a key intermediate. By combining pharmacophore fragments of thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyrimidines through peptide coupling, new molecules with potential antimicrobial activity have been developed. uran.ua These examples underscore the role of the thieno[2,3-b]pyridine scaffold as a foundational element for creating fused pyrimidine systems, which are structurally related to naphthyridines.

Table 1: Examples of Fused Heterocyclic Systems Derived from Thienopyridine Scaffolds

Base Scaffold Fused Ring System Resulting Compound Class Potential Application
Thieno[2,3-b]pyridine Pyrimidine Thieno[2,3-d]pyrimidine Antiallergenic nih.gov

Synthesis of Dimeric Structures

The thieno[2,3-b]pyridine scaffold has been shown to participate in dimerization reactions, leading to more complex and larger molecular entities. While not starting from the title compound itself, a notable example involves the unusual oxidative dimerization of closely related 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov In this process, a non-catalyzed, regio- and stereoselective oxidation using hypochlorite (B82951) leads to the formation of a dimer. The specific product formed is dependent on the solvent used, highlighting the tunability of the reaction. nih.gov This demonstrates the capacity of the thieno[2,3-b]pyridine ring system to act as a monomeric unit for the construction of dimeric structures, which can be of interest for developing bivalent ligands or materials with unique properties.

Role in the Development of Scaffold Diversity and Combinatorial Library Synthesis

The functional groups on this compound are ideal for generating libraries of related compounds, which is a cornerstone of modern drug discovery. The carboxylic acid can be readily converted into a variety of amides, esters, and other functional groups, while the chlorine atom at the 4-position is susceptible to nucleophilic substitution. This dual reactivity allows for the systematic variation of substituents at two different points on the scaffold, leading to extensive molecular diversity.

This approach has been effectively used to create a combinatorial library of amides from thieno[2,3-d]pyrimidine-4-carboxylic acids. uran.ua By reacting the carboxylic acid core with a collection of different amines, a large set of derivatives was synthesized and screened for antimicrobial activity. This strategy enables a rapid exploration of the structure-activity relationship (SAR), identifying key structural features that enhance biological efficacy. The ability to generate such libraries makes the thieno[2,3-b]pyridine scaffold a valuable tool for identifying lead compounds in drug development programs.

Design of Chemical Probes and Ligands for Molecular Recognition Studies

A chemical probe is a small molecule designed to interact with a specific biological target, such as an enzyme or receptor, to study its function. The thieno[2,3-b]pyridine framework serves as an excellent core for the design of such probes and ligands. Its rigid structure provides a defined orientation for appended functional groups, facilitating specific interactions with a target's binding site.

Derivatives of the thieno[2,3-b]pyridine scaffold have been identified as selective inhibitors for various enzymes, acting as ligands that bind to these biological targets. For example, 3,6-diaminothieno[2,3-b]pyridines were identified as selective inhibitors of the plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3), an important target in malaria research. nih.gov The synthesis of a focused library of these compounds allows for the fine-tuning of binding affinity and selectivity. Furthermore, the carboxylic acid moiety present in the title compound can act as a coordination site for metal ions, suggesting its utility in designing ligands for metal complexes with potential catalytic or therapeutic applications.

Table 2: List of Mentioned Compounds

Compound Name
This compound
3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid
3-aminothieno[2,3-b]pyridine-2-carboxamide
3,6-diaminothieno[2,3-b]pyridine

Spectroscopic and Advanced Structural Characterization of 4 Chlorothieno 2,3 B Pyridine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For thieno[2,3-b]pyridine (B153569) derivatives, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals. nih.gov

The spectra are typically recorded in deuterated solvents like DMSO-d₆. mdpi.com The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm. The protons on the pyridine (B92270) moiety (H-5 and H-6) would appear as doublets, with their coupling constant indicating their ortho relationship. The proton on the thiophene (B33073) ring (H-3) would typically appear as a singlet.

Detailed ¹H NMR data for various thieno[2,3-b]pyridine derivatives have been reported, providing a reference for expected spectral features. For instance, in a series of 4-arylthieno[2,3-b]pyridine-2-carboxamides, the chemical shifts are well-defined. mdpi.com

Table 1: Representative ¹H NMR Data for a Thieno[2,3-b]pyridine Derivative Data is for a representative derivative from the class of 4-arylthieno[2,3-b]pyridine-2-carboxamides.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂ (Amino group)6.91br s-
ArH (Aryl substituent)6.81-7.15m-
NH (Amide)10.38br s-

Note: "br s" denotes a broad singlet and "m" denotes a multiplet. Data sourced from studies on related carboxamide derivatives. mdpi.com

Carbon-13 NMR (¹³C NMR) is vital for mapping the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, carbonyl, aliphatic).

For the 4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid skeleton, distinct signals are expected for the carboxylic acid carbon (typically >160 ppm), the chlorinated aromatic carbon (C-4), and the other carbons of the fused heterocyclic system. The assignment of quaternary carbons, which lack attached protons, is particularly dependent on ¹³C NMR and 2D NMR techniques.

Table 2: Representative ¹³C NMR Data for a Thieno[2,3-b]pyridine Derivative Data is for a representative derivative from the class of 4-arylthieno[2,3-b]pyridine-2-carboxamides.

Carbon AssignmentChemical Shift (δ, ppm)
CH₃43.3
CH₂47.3, 53.1
Aromatic CH110.5, 111.6, 130.5
Quaternary C (Aromatic/Heterocyclic)80.7, 103.0, 116.9, 118.5, 121.9, 132.0, 149.9, 154.1, 156.8

Note: Signal assignments are often confirmed with the aid of DEPT experiments and 2D NMR. Data sourced from studies on related carboxamide derivatives. mdpi.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. For complex heterocyclic systems like thieno[2,3-b]pyridines, these techniques are indispensable for unambiguous signal assignment. nih.gov

COSY (Correlated Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It is the most reliable method for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying the positions of quaternary carbons and linking different fragments of the molecule. For example, a correlation between the thiophene proton (H-3) and the carboxylic acid carbon (C-2-COOH) would confirm the position of the carboxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining stereochemistry and conformation.

The combination of these 2D NMR techniques allows for a complete and confident assignment of the entire molecular structure of this compound and its derivatives. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation. nih.govnih.gov

For this compound (C₈H₄ClNO₂S), the theoretical monoisotopic mass is 212.9651 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

Table 3: HRMS (ESI) Data for a Thieno[2,3-b]pyridine Derivative Data for 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

IonCalculated m/zFound m/z
[M+H]⁺316.0914316.0910

Source: Data from a study on a related derivative, demonstrating the accuracy of HRMS-ESI. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of synthesized compounds and to confirm their molecular weight.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique often used in LC-MS. It is suitable for a wide range of small molecules and is effective for analyzing compounds like thieno[2,3-b]pyridine derivatives. mdpi.comuran.ua In a typical LC-MS analysis, the compound is first separated from any impurities on an HPLC column, and the eluent is then introduced into the mass spectrometer. The resulting mass spectrum provides the molecular weight of the target compound, while the chromatogram indicates its purity.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FTIR, ATR-IR)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum is expected to display a series of distinct absorption bands that confirm the presence of its key structural features: the carboxylic acid group, the fused thieno[2,3-b]pyridine aromatic system, and the carbon-chlorine bond.

Key expected vibrational modes include:

Carboxylic Acid Group: This functional group gives rise to two particularly prominent signals. A very broad absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed via intermolecular hydrogen bonding. Additionally, a sharp and strong absorption peak corresponding to the carbonyl (C=O) stretching vibration is expected, typically appearing between 1700 and 1725 cm⁻¹. researchgate.net

Aromatic Ring System: The thieno[2,3-b]pyridine core will produce a series of bands in the fingerprint region of the spectrum (below 1600 cm⁻¹). Aromatic C=C and C=N stretching vibrations are expected to appear in the 1450–1600 cm⁻¹ range. C-H bending vibrations of the aromatic rings will also be observable.

C-S and C-Cl Bonds: The stretching vibration for the carbon-sulfur (C-S) bond within the thiophene ring typically appears as a weaker band in the 600–800 cm⁻¹ range. The carbon-chlorine (C-Cl) stretch is also expected in this lower frequency region, generally between 600 and 800 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
2500–3300O-H stretch (broad)Carboxylic Acid
1700–1725C=O stretch (strong, sharp)Carboxylic Acid
1450–1600C=C and C=N stretchAromatic Ring System
600–800C-S stretchThiophene Ring
600–800C-Cl stretchChloro-substituent

X-ray Crystallography for Solid-State Molecular Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal critical structural details. Thienopyridines are known to be highly planar molecules, and this technique would confirm the planarity of the fused bicyclic ring system. nih.gov The analysis would also provide the exact bond distances and angles for the entire molecule, confirming the connectivity of the atoms.

A crucial aspect of the crystal structure would be the elucidation of intermolecular interactions. It is anticipated that the carboxylic acid groups would form strong intermolecular hydrogen bonds, likely resulting in the formation of centrosymmetric dimers where the O-H of one molecule interacts with the C=O of a neighboring molecule. nih.gov These hydrogen bonding networks are primary drivers of the crystal packing. Furthermore, the planar aromatic rings may engage in π-stacking interactions, which would also influence the supramolecular assembly in the solid state. nih.gov

The crystallographic data obtained would include the crystal system, space group, and unit cell dimensions, which are unique for a specific crystalline form of the compound.

Table 2: Illustrative Crystal Data Parameters Obtainable from X-ray Crystallography

ParameterDescription
Crystal SystemThe symmetry class of the crystal (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal structure.
Unit Cell Dimensions (Å)The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Intermolecular ContactsDistances and geometries of hydrogen bonds and π-stacking interactions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized sample.

The molecular formula for this compound is C₈H₄ClNO₂S. Based on the atomic masses of its constituent elements, the theoretical elemental composition can be calculated. An experimental result that falls within a narrow margin of error (typically ±0.4%) of the theoretical values provides strong evidence for the proposed formula and indicates a high degree of sample purity.

Table 3: Calculated Elemental Composition of this compound (C₈H₄ClNO₂S)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011896.08845.00
Hydrogen (H)1.00844.0321.89
Chlorine (Cl)35.453135.45316.60
Nitrogen (N)14.007114.0076.56
Oxygen (O)15.999231.99814.98
Sulfur (S)32.06132.06014.97
Total 213.638 100.00

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies to Elucidate Interaction Mechanisms with Molecular Targets

While molecular docking is predominantly used to predict the binding of a ligand to a biological target, the principles of molecular modeling can also be applied to understand the non-covalent interaction mechanisms of 4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid with other molecules or surfaces, which is pertinent to its chemical transformations and material science applications.

Molecular modeling studies on related thieno[2,3-b]pyridine (B153569) analogues have been conducted to understand their interaction with various molecular targets. nih.govrsc.orgnih.gov For instance, the docking of thieno[2,3-b]pyridines into the mammalian PI-PLC-δ1 crystal structure revealed key interactions. mdpi.com These studies, although focused on biological receptors, demonstrate the capability of the thieno[2,3-b]pyridine scaffold to form specific hydrogen bonds and engage in hydrophobic interactions. mdpi.comnih.gov Such computational approaches can be repurposed to model the interaction of this compound with catalysts, reagents, or even the surfaces of reaction vessels, thereby elucidating factors that may influence reaction outcomes.

The key interaction points on the this compound molecule for such non-biological interactions would likely involve the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, the nitrogen atom in the pyridine (B92270) ring, and the chlorine atom. The fused ring system itself can also participate in π-stacking interactions. mdpi.com By modeling these interactions, it is possible to predict how the molecule might adsorb onto a surface or coordinate with a metal catalyst, which is the first step in many heterogeneous and homogeneous catalytic processes.

Electronic Structure Calculations (e.g., DFT) for Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, offering valuable information about their geometry, conformational preferences, and reactivity. nih.govmdpi.com For this compound, DFT calculations can predict the most stable conformation, which is critical for understanding its chemical behavior.

The planarity of the thieno[2,3-b]pyridine ring system is a key feature, but the rotational freedom of the carboxylic acid group at the 2-position presents the possibility of different conformers. mdpi.com DFT calculations can determine the energy landscape of this rotation and identify the lowest energy conformer. This is crucial as the orientation of the carboxylic acid group can influence intermolecular interactions and the accessibility of adjacent atoms for reaction.

Furthermore, DFT calculations can provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential. mdpi.com The energies and shapes of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, in related pyridine carboxylic acids, the distribution of electron density is significantly influenced by the interplay between the electron-withdrawing carboxylic acid group and the pyridine ring. researchgate.net This information is instrumental in predicting the regioselectivity of chemical transformations.

Table 1: Predicted Electronic Properties of Thieno[2,3-b]pyridine Derivatives from DFT Studies on Analogous Systems

PropertyPredicted Characteristic for this compoundImplication for Reactivity
HOMO-LUMO Gap Relatively smallIndicates higher reactivity and potential for electronic transitions.
Electron Density on Pyridine Nitrogen HighPotential site for protonation or coordination to Lewis acids.
Electron Density on Thiophene (B33073) Sulfur ModerateCan influence the aromaticity and reactivity of the thiophene ring.
Electrostatic Potential around Carboxylic Acid Negative potential around oxygen atoms, positive around the hydrogen.Strong potential for hydrogen bonding and nucleophilic attack on the carbonyl carbon.

This table is illustrative and based on general principles and findings for similar molecules. Specific values would require dedicated DFT calculations for this compound.

Quantum Chemical Characterization of Aromaticity and Stability

The aromaticity of the fused thieno[2,3-b]pyridine system is a key determinant of its stability and chemical reactivity. Quantum chemical calculations can quantify the degree of aromaticity of both the individual thiophene and pyridine rings and the molecule as a whole. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly employed for this purpose.

The thieno[2,3-b]pyridine scaffold is considered a bioisostere of purines, which speaks to its electronic and structural characteristics. nih.gov The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring results in a unique electronic structure. Quantum chemical calculations can elucidate the extent of electron delocalization across the fused system. This delocalization contributes significantly to the thermodynamic stability of the molecule.

The stability of this compound can also be assessed by calculating its heat of formation and bond dissociation energies. These calculations can help in understanding the molecule's thermal stability and the relative strengths of its various chemical bonds. For example, the C-Cl bond strength is a critical parameter for predicting the feasibility of nucleophilic aromatic substitution reactions at the 4-position.

Structure-Activity Relationship (SAR) Studies Focused on Chemical Transformation Efficiency and Regioselectivity

While SAR studies are most common in drug discovery, the same principles can be applied to understand how structural modifications affect the outcomes of chemical reactions. researchgate.netnih.gov For this compound, SAR studies can focus on how different substituents on the thieno[2,3-b]pyridine core influence the efficiency and regioselectivity of synthetic transformations.

For instance, the synthesis of various thieno[2,3-b]pyridine derivatives has shown that the nature and position of substituents can direct the course of a reaction. nih.govresearchgate.netresearchgate.net In the context of this compound, a systematic investigation of how modifying the carboxylic acid group (e.g., esterification or amidation) affects the reactivity of the chloro-substituent at the 4-position would constitute a relevant SAR study.

Regioselectivity is another key aspect that can be explored through SAR. For example, in electrophilic substitution reactions on the thieno[2,3-b]pyridine ring, the position of the incoming electrophile will be directed by the existing substituents. Computational models can be built to correlate structural features with the observed regioselectivity, providing a predictive tool for synthetic chemists. Studies on the synthesis of related thieno[2,3-c]pyridine (B153571) derivatives have highlighted how reaction conditions and starting materials can be tuned to achieve desired products. kuleuven.benih.gov

Table 2: Hypothetical SAR for Chemical Transformations of this compound

Structural ModificationPredicted Effect on Transformation EfficiencyPredicted Effect on Regioselectivity
Esterification of the carboxylic acid May increase solubility in organic solvents, potentially improving reaction rates in non-polar media.Could slightly alter the electronic properties of the ring system, but major changes in regioselectivity are not expected.
Introduction of an electron-donating group on the thiophene ring Would likely activate the ring towards electrophilic substitution.Would direct incoming electrophiles to specific positions on the thiophene ring.
Introduction of an electron-withdrawing group on the pyridine ring Would further deactivate the pyridine ring towards electrophilic attack.Would reinforce the existing regiochemical preferences.

This table is illustrative and presents predictions based on general chemical principles.

Development of Predictive Models for Synthetic Outcomes and Reaction Pathways

Building on SAR and computational studies, it is possible to develop predictive models for the synthetic outcomes and reaction pathways of this compound and its derivatives. These models can range from simple empirical rules to sophisticated machine learning algorithms trained on experimental and computational data. mit.edu

For example, a predictive model could be developed to forecast the yield of a particular reaction based on a set of descriptors for the starting materials, reagents, and reaction conditions. Such descriptors could include calculated electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters, and solvent properties.

The development of such models for carboxylic acids and other functional groups is an active area of research. mit.edu By creating a database of reactions involving the thieno[2,3-b]pyridine scaffold, it would be feasible to train a machine learning model to predict the most likely product of a given set of reactants, or to suggest the optimal conditions to achieve a desired outcome. This approach has the potential to accelerate the discovery of new synthetic routes and the optimization of existing ones, making the synthesis of complex derivatives of this compound more efficient and predictable.

Comparative Analysis with Structural Analogs and Isomers

Distinguishing Features of 4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid from Positional Isomers

The fundamental differences between this compound and its isomers stem from the relative orientation of the sulfur and nitrogen heteroatoms and the location of the chloro and carboxylic acid substituents. These structural variations significantly influence the electronic distribution and physicochemical properties of the molecule.

In this compound, the chloro group is at the C-4 position, and the carboxylic acid is at the C-2 position.

Scaffold Isomerism : An analogous compound on the thieno[3,2-b]pyridine (B153574) scaffold, such as 7-chloro-thieno[3,2-b]pyridine-6-carboxylic acid, would exhibit a different charge distribution across the bicyclic system, influencing properties like the acidity of the carboxylic proton and the molecule's interaction with biological targets.

Positional Isomerism : Within the same thieno[2,3-b]pyridine (B153569) scaffold, moving the chloro group from the C-4 to the C-6 position would alter its electronic influence on the pyridine (B92270) ring. At C-4, the chlorine is ortho to the ring nitrogen, while at C-6, it is para. These positions are both activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen, but the precise reactivity and the influence on the thiophene (B33073) ring would differ.

Table 1: Comparison of Common Thienopyridine Isomeric Scaffolds
IsomerStructureKey Features
Thieno[2,3-b]pyridine Nitrogen is adjacent to the ring fusion; relatively low dipole moment. igi-global.com
Thieno[3,2-b]pyridine Sulfur is adjacent to the ring fusion; significantly higher dipole moment. igi-global.com
Thieno[2,3-c]pyridine (B153571) "c-fused" isomer; Nitrogen is not adjacent to the thiophene sulfur.
Thieno[3,2-c]pyridine "c-fused" isomer; Nitrogen is not adjacent to the thiophene sulfur.

Influence of Isomerism on Synthetic Accessibility and Reaction Pathways

The synthesis of a specific thienopyridine isomer is intrinsically linked to its structure, with different isomers requiring distinct and often non-interchangeable synthetic strategies. The accessibility of a target molecule is governed by the availability of appropriately substituted precursors and the regioselectivity of the key ring-forming reactions.

For the thieno[2,3-b]pyridine system, a common and effective strategy involves building the thiophene ring onto a pre-existing pyridine core. This is often achieved through the reaction of a 2-chloro-3-cyanopyridine (B134404) derivative with a sulfur-containing nucleophile, such as ethyl thioglycolate, followed by a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction). researchgate.netacs.org This pathway offers a high degree of control for accessing derivatives substituted on the pyridine ring, like the 4-chloro variant.

Conversely, synthesizing other isomers often requires different approaches:

Thieno[3,2-b]pyridines can be prepared by constructing the pyridine ring onto a 3-aminothiophene precursor.

Thieno[2,3-c] and [3,2-c]pyridines (c-fused isomers) can be synthesized using methods like the Bischler-Napieralski reaction. abertay.ac.uk

The choice of synthetic strategy is therefore predetermined by the target isomer. The reaction of N-protected 3-acetyl-2-aminothiophenes with the Vilsmeier-Haack reagent provides a route to 4-chlorothieno[2,3-b]pyridines, demonstrating a "thiophene-first" approach. researchgate.net The accessibility of this compound is thus a direct consequence of established, regioselective routes to the thieno[2,3-b]pyridine scaffold.

Table 2: Selected Synthetic Strategies for Thienopyridine Isomers
Target IsomerGeneral StrategyKey Reaction Example
Thieno[2,3-b]pyridine Pyridine → ThiopheneThorpe-Ziegler cyclization of 2-(cyanomethylthio)pyridines. researchgate.net
Thieno[2,3-b]pyridine Thiophene → PyridineVilsmeier-Haack cyclization of N-protected 2-amino-3-acetylthiophenes. researchgate.net
Thieno[3,2-b]pyridine Thiophene → PyridineFriedländer annulation using 3-amino-2-acylthiophenes.
Thieno[c]pyridines VariesBischler-Napieralski synthesis. abertay.ac.uk

Comparative Reactivity Profiles of Related Thienopyridine Carboxylic Acids

The reactivity of thienopyridine systems is characterized by a duality: the pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the thiophene ring is comparatively electron-rich and undergoes electrophilic substitution. abertay.ac.uk The specific isomeric form and the nature of substituents dictate the precise reactivity profile.

For This compound , the pyridine ring is activated for nucleophilic aromatic substitution (SNAr) at the C-4 position. The powerfully electron-withdrawing nitrogen atom reduces electron density at the ortho (C-4) and para (C-6) positions, facilitating the displacement of a good leaving group like chloride by a nucleophile. wikipedia.orglibretexts.org

In contrast, electrophilic substitution (e.g., nitration, halogenation) is expected to occur on the thiophene ring. abertay.ac.uk The pyridine ring is strongly deactivated towards electrophiles. uoanbar.edu.iq With the C-2 position occupied by a deactivating carboxylic acid group, the C-3 position becomes the most likely site for electrophilic attack, subject to steric considerations.

Comparing this to isomers reveals key differences:

A 6-chlorothieno[2,3-b]pyridine isomer would also be reactive towards SNAr, as the C-6 position is para to the nitrogen. However, the rate of reaction and the influence on the thiophene ring's reactivity would be different.

In a thieno[3,2-b]pyridine isomer, a chloro group at the C-4 position would be para to the nitrogen, making it reactive towards SNAr. However, the sites for electrophilic attack on the thiophene ring (C-2, C-3) would have a different electronic character due to the altered fusion pattern, leading to a different regiochemical outcome in electrophilic reactions.

Analysis of Structural Variations Impacting Spectroscopic Signatures

Structural and positional isomerism in thienopyridine derivatives leads to distinct spectroscopic signatures, which are instrumental for their identification and characterization.

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between isomers. The chemical shifts and, crucially, the spin-spin coupling patterns of the aromatic protons provide a unique fingerprint for each isomeric scaffold. researchgate.net For example, the protons on the pyridine ring of a thieno[2,3-b]pyridine exhibit a different set of coupling constants and chemical shifts compared to those on a thieno[3,2-b]pyridine. mdpi.com One-bond ¹³C-¹H coupling constants (¹JCH) can also be used for unambiguous assignment of substituent locations on the ring system. researchgate.net

Table 3: Representative ¹H NMR Data for Protons on Isomeric Scaffolds
Compound TypeH-5H-6H-7
Thieno[2,3-b]pyridine ~8.4 ppm (dd)~7.2 ppm (dd)~8.7 ppm (dd)
Thieno[3,2-b]pyridine ~8.7-8.8 ppm (dd)~7.4-7.6 ppm (dd)~8.2-8.6 ppm (dd)
Note: Chemical shifts are approximate and vary with substitution and solvent. Data compiled from representative compounds. mdpi.com

Mass Spectrometry (MS): In mass spectrometry, isomers can often be differentiated by their unique fragmentation patterns under electron impact (EI) or other ionization techniques. researchgate.net While isomers will have the same molecular ion peak, the relative abundances of their fragment ions can differ significantly. The fragmentation pathways are directed by the most stable carbocation/radical cation intermediates, which are influenced by the positions of the heteroatoms and functional groups.

For This compound , characteristic fragmentation pathways would include:

Loss of CO₂ from the carboxylic acid.

Loss of HCl.

Loss of the entire carboxylic acid group (COOH).

Cleavage of the bicyclic ring system.

A positional isomer, such as the 6-chloro derivative, or a scaffold isomer, like a 7-chloro-thieno[3,2-b]pyridine analog, would likely exhibit these same types of fragmentation but with different ion intensities, reflecting the altered bond stabilities and charge localization governed by the unique isomeric structure. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chlorothieno[2,3-b]pyridine-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, thienopyridine derivatives are often synthesized via palladium-catalyzed cross-coupling or cyclization of halogenated precursors under reflux conditions. Optimizing catalyst loading (e.g., 5-10 mol% Pd(PPh₃)₄) and solvent choice (e.g., DMF or toluene) can improve yields . Purity (>95%) is achievable via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>97% ). Mass spectrometry (MS) verifies molecular weight (theoretical: 213.64 g/mol for C₈H₄ClNO₂S ). Elemental analysis ensures stoichiometric accuracy.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : The compound is classified as acutely toxic (Category 5 oral) and causes skin/eye irritation (Category 2/2A ). Use fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers at 2-8°C, away from oxidizers. Emergency procedures include rinsing exposed areas with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the reactivity of thieno[2,3-b]pyridine derivatives?

  • Methodological Answer : Replacing the chlorine atom with bromine (e.g., 4-bromothieno analogs) alters electronic properties, affecting nucleophilic substitution rates. Computational studies (DFT) can predict reactive sites, while experimental kinetic assays compare reaction rates under identical conditions . For example, brominated analogs may exhibit faster Suzuki coupling due to enhanced leaving-group ability .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial potency) may arise from impurities or stereochemical variations. Repetition under standardized conditions (e.g., fixed concentration, solvent, and cell lines) is critical. Comparative studies with analogs (e.g., 3-amino-4,6-dimethyl derivatives ) can isolate structural contributors to activity. Dose-response curves and IC₅₀ calculations enhance reproducibility .

Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition (e.g., IKK or mAChRs)?

  • Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) identify direct interactions with targets like IKKβ. For allosteric modulation (e.g., mAChRs ), use radioligand displacement assays with selective inhibitors. Molecular docking simulations (AutoDock Vina) map binding poses, while mutagenesis studies validate key residues in enzyme pockets.

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Methodological Answer : Scaling from milligram to gram quantities risks reduced yields due to heat transfer inefficiencies. Optimize batch reactors with controlled temperature gradients and inert atmospheres. Continuous flow systems improve reproducibility for intermediates . Purity is maintained via preparative HPLC or fractional distillation .

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Feasible Synthetic Routes

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4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid
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4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.